molecular formula C27H22N4O5 B4957387 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4957387
M. Wt: 482.5 g/mol
InChI Key: LAXAFMVGSSXWJP-HKVRRHDASA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an indole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through diazotization and subsequent condensation reactions. Key reagents include diazonium salts, coupling agents, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and indole rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-2-hydroxyindol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5/c1-2-31-21-11-7-6-10-19(21)24(27(31)34)29-30-26(33)20(28-25(32)18-8-4-3-5-9-18)14-17-12-13-22-23(15-17)36-16-35-22/h3-15,34H,2,16H2,1H3,(H,28,32)/b20-14+,30-29?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAFMVGSSXWJP-HKVRRHDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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